

Application Notes: Determining Cell Viability Following CFT8634 Treatment in Cancer Cell Lines

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Compound of Interest

Compound Name: (S,R)-CFT8634

Cat. No.: B12374821

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Introduction

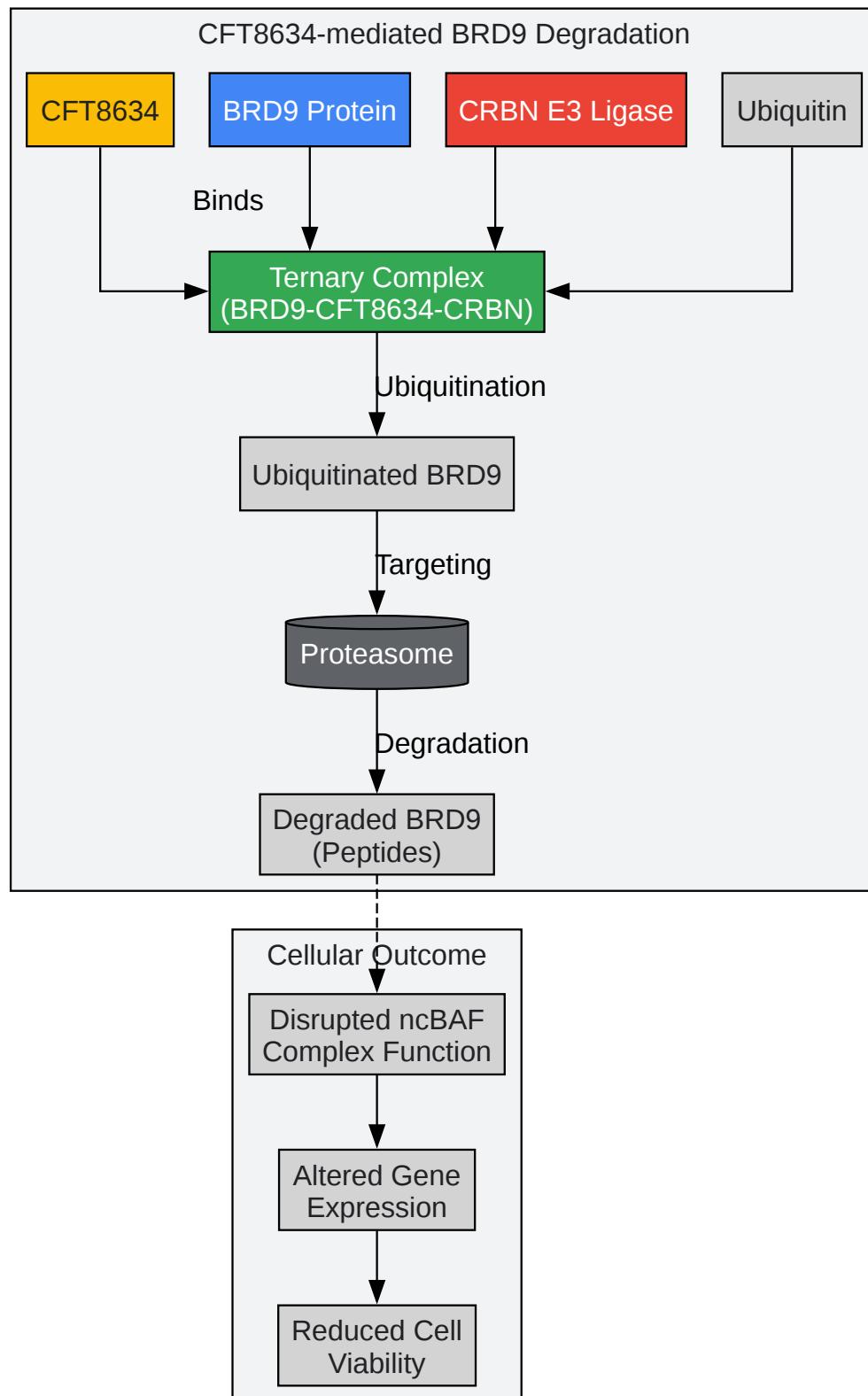
CFT8634 is an orally bioavailable, potent, and selective heterobifunctional degrader targeting Bromodomain-containing protein 9 (BRD9).^{[1][2]} It operates by inducing the formation of a ternary complex between BRD9 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD9.^{[2][3]} BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.^{[2][4]} In certain cancers, such as synovial sarcoma and SMARCB1-null tumors, there is a synthetic lethal dependency on BRD9, making it a promising therapeutic target.^{[3][5][6]} Degradation of BRD9 in these cancer cells disrupts oncogenic gene expression, leading to cell growth inhibition.^{[3][7]}

This document provides a detailed protocol for assessing the effect of CFT8634 on the viability of cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, providing a robust method for determining cytotoxicity.^[8]

Mechanism of Action of CFT8634

CFT8634 is a bifunctional molecule that simultaneously binds to BRD9 and the CRBN E3 ligase.^{[1][2]} This proximity induces the transfer of ubiquitin molecules to BRD9, marking it for degradation by the proteasome. The removal of BRD9 from the cell disrupts the function of the

ncBAF complex, which in turn alters gene expression programs related to cell proliferation and survival, ultimately leading to reduced viability in dependent cancer cells.[4][7]



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Mechanism of action for CFT8634-induced BRD9 degradation.

Experimental Protocol

This protocol is optimized for a 96-well plate format but can be adapted for other formats.

Materials and Reagents

- Cell Lines: Synovial sarcoma (e.g., HS-SY-II, SYO-1) or other SMARCB1-deficient cell lines.
- Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- CFT8634: Stock solution in DMSO (e.g., 10 mM).
- Assay Plates: 96-well, opaque-walled plates suitable for luminescence readings.
- Reagents:
 - Phosphate-Buffered Saline (PBS)
 - Trypsin-EDTA
 - Dimethyl Sulfoxide (DMSO)
 - CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- Equipment:
 - Humidified incubator (37°C, 5% CO₂)
 - Luminometer
 - Multichannel pipette
 - Orbital shaker
 - Automated cell counter or hemocytometer

Procedure

Experimental workflow for the cell viability assay.

1. Cell Seeding:

- Culture cells to approximately 80% confluence.
- Harvest cells using Trypsin-EDTA and neutralize with complete medium.
- Count cells and determine viability (should be >95%).
- Dilute the cell suspension to the desired density (e.g., 2,000-5,000 cells/100 μ L). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
- Dispense 100 μ L of the cell suspension into each well of a 96-well opaque-walled plate.
- Include wells with medium only for background measurements.
- Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.

2. CFT8634 Treatment:

- Prepare a serial dilution of CFT8634 in complete culture medium from your 10 mM DMSO stock. A common starting range is 0.1 nM to 10 μ M.
- Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically \leq 0.1%).
- Carefully remove the medium from the wells and add 100 μ L of the CFT8634 dilutions or vehicle control (medium with DMSO) to the appropriate wells. It is recommended to perform each treatment in triplicate.
- Return the plate to the incubator for the desired treatment period (e.g., 72 to 120 hours).

3. CellTiter-Glo® Assay:

- Thaw the CellTiter-Glo® buffer and equilibrate the lyophilized substrate to room temperature. [9] Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.[9]
- Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9][10]
- Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (100 μ L).[11]
- Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9][10]
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
- Measure the luminescence of each well using a luminometer.

Data Analysis and Presentation

- Background Subtraction: Average the luminescence values from the "medium only" wells and subtract this background value from all other readings.
- Normalization: Normalize the data to the vehicle control. The viability of the vehicle-treated cells is set to 100%.
 - % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
- Dose-Response Curve: Plot the percent viability against the log concentration of CFT8634.
- IC₅₀ Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of CFT8634 that reduces cell viability by 50%.

Data Summary Table

All quantitative data should be summarized for clear comparison.

Cell Line	Seeding Density (cells/well)	Treatment Duration (hours)	CFT8634 IC ₅₀ (nM)
HS-SY-II	3,000	96	e.g., 5.2
SYO-1	4,000	96	e.g., 8.7
Control Line	3,000	96	e.g., >1000

Table represents example data. Actual results will vary based on experimental conditions.

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